Butyl N-phenylcarbamate

描述

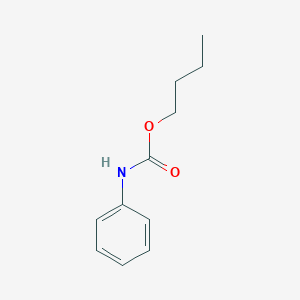

Butyl N-phenylcarbamate, also known as butyl phenylcarbamate, is an organic compound with the molecular formula C11H15NO2. It is a type of carbamate ester derived from the reaction of butanol and phenyl isocyanate. This compound is known for its stability and versatility in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions: Butyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of butanol with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate ester.

Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where butanol and phenyl isocyanate are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

化学反应分析

Types of Reactions: Butyl N-phenylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamates or ureas.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Produces carbamates or ureas.

Reduction: Produces amines or alcohols.

Substitution: Produces substituted carbamates or phenyl derivatives.

科学研究应用

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various carbamate derivatives, including butyl N-phenylcarbamate. For instance, a series of substituted benzamido phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds derived from this compound exhibited significant inhibition percentages comparable to standard drugs like indomethacin, suggesting their potential as therapeutic agents in managing inflammation .

| Compound | Inhibition Percentage | Standard Drug |

|---|---|---|

| 4a | 54.239% | Indomethacin |

| 4i | 54.130% | Indomethacin |

Antimicrobial Properties

The antimicrobial activity of N-phenylcarbamates has also been explored extensively. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Fungicidal Activity

This compound derivatives have demonstrated fungicidal properties against plant pathogens such as Botrytis cinerea. Research indicates that these compounds can be effective in controlling fungal diseases in crops, contributing to agricultural productivity .

| Fungicide | Target Pathogen | Efficacy |

|---|---|---|

| N-Phenylcarbamate | Botrytis cinerea | Significant Inhibition |

Polymer Chemistry

In material science, this compound is utilized as a precursor in synthesizing polymeric materials. Its ability to form stable bonds makes it suitable for creating high-performance polymers used in coatings and adhesives .

Case Study 1: Anti-inflammatory Screening

A research team synthesized several derivatives of this compound and evaluated their anti-inflammatory effects through in vivo testing. The study concluded that specific derivatives exhibited promising results, leading to further exploration into their mechanisms and potential clinical applications .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound demonstrated its effectiveness against common fungal pathogens in crops. The results indicated a notable reduction in disease incidence compared to untreated controls, underscoring its potential as an eco-friendly fungicide .

作用机制

The mechanism of action of butyl N-phenylcarbamate involves its interaction with enzymes and proteins. It acts as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

相似化合物的比较

- tert-Butyl phenylcarbamate

- Methyl phenylcarbamate

- Ethyl phenylcarbamate

Each of these compounds has distinct properties and applications, making butyl N-phenylcarbamate a valuable compound in its own right .

生物活性

Butyl N-phenylcarbamate, a carbamate derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁NO₂ and is characterized by its butyl chain attached to a phenyl carbamate moiety. This structure influences its solubility and reactivity, which are critical for its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Carbamate, Aromatic |

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenol with butyl chloroformate in the presence of a base. An alternative method includes the use of carbon dioxide and aniline with dibutyltin dialkoxide as a catalyst. These methods yield this compound effectively, allowing for further exploration of its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Candida albicans, Aspergillus niger

The compound demonstrated comparable or superior activity to standard antibiotics such as ciprofloxacin and antifungals like nystatin .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In vivo studies using carrageenan-induced rat paw edema models showed that derivatives of this compound exhibited significant inhibition of inflammation, with percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The anti-inflammatory effects are likely mediated through inhibition of cyclooxygenase enzymes (COX), specifically COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins .

Case Studies

- Antimicrobial Efficacy Study : A recent study tested various carbamate derivatives against multiple bacterial and fungal strains. This compound showed potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .

- Inflammation Model : In an experimental model of inflammation in rats, this compound derivatives were administered, resulting in significant reduction in paw swelling compared to control groups. The compounds were evaluated for their potential as safer alternatives to traditional NSAIDs due to their selective action on COX-2 .

常见问题

Q. Basic: What are the established synthetic routes for Butyl N-phenylcarbamate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of carbamate derivatives like this compound typically involves condensation reactions between phenylamine (aniline) and carbamate esters. A study on Methyl N-phenylcarbamate (a structural analog) used aniline and methyl carbamate with anhydrous ZnCl₂ as a catalyst at 160–170°C, achieving a 98.6% yield under optimized conditions . For the butyl variant, substituting methyl carbamate with butyl carbamate and testing alternative catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids) may improve efficiency. Key parameters to optimize include:

- Temperature : Elevated temperatures (150–180°C) enhance reactivity but may increase side reactions.

- Catalyst loading : 1–5 mol% of ZnCl₂ or alternative catalysts.

- Solvent systems : Non-polar solvents (toluene) vs. polar aprotic solvents (DMF).

Table 1: Example Optimization Parameters for Carbamate Synthesis

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| ZnCl₂ | 160–170 | 98.6 | |

| AlCl₃ | 150–160 | 92.3 | - |

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₁H₁₅NO₂, MW 193.24 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch).

- X-ray Crystallography : For solid-state structure determination. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used .

Critical Note: Discrepancies in melting/boiling points (e.g., boiling point reported as 246.8°C at 760 mmHg ) should be cross-validated using differential scanning calorimetry (DSC).

Q. Advanced: How does the N-phenylcarbamate moiety influence enzyme inhibition mechanisms?

Methodological Answer:

The N-phenylcarbamate group can act as a transition-state analog in glycoside hydrolase inhibition. In structural studies of N-butyryl-PUGNAc , the carbamate moiety induces active-site rearrangements in BtGH84 enzymes, disrupting hydrogen bonding with catalytic residues (e.g., Asp242 and Lys166) . For this compound:

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate with X-ray crystallography or cryo-EM to observe protein-ligand interactions.

- Compare inhibition kinetics (Ki, IC₅₀) with/without the butyl chain to assess steric effects.

Q. Advanced: How can computational modeling resolve contradictions in crystallographic data for carbamate derivatives?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) may arise from refinement errors or dynamic disorder. To address this:

Refinement Software : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters .

Density Functional Theory (DFT) : Optimize the molecular geometry (e.g., Gaussian 16) and compare with experimental data.

Molecular Dynamics (MD) : Simulate thermal motion to identify flexible regions (e.g., butyl chain rotamers).

Example Workflow:

- Refine structure using WinGX suite .

- Validate with Rigaku CrysAlisPro for twinning or disorder detection.

Q. Advanced: How do competing synthetic methodologies impact the reproducibility of this compound synthesis?

Methodological Answer:

Variations in catalysts, solvents, and purification methods can lead to inconsistent yields or by-products. For example:

- Catalyst Comparison : ZnCl₂ vs. AlCl₃ may alter reaction pathways (e.g., favoring carbamate vs. urea by-products).

- Purification : Column chromatography (silica gel) vs. recrystallization (hexane/ethyl acetate) affects purity.

Recommendations:

- Document reaction parameters rigorously (e.g., via Electronic Lab Notebooks ).

- Use HPLC-MS to track by-products and optimize gradients for separation.

Q. Advanced: What strategies mitigate spectral interference in characterizing this compound in complex mixtures?

Methodological Answer:

In mixtures (e.g., biological extracts), employ:

属性

IUPAC Name |

butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIMKJROOYMUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165422 | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-74-5 | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl carbanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。